
Aglafoline
Overview
Description
Aglafoline (methyl rocaglate) is a naturally occurring cyclopenta[b]benzofuran derivative within the flavagline family, primarily isolated from Aglaia species (Meliaceae) . It exhibits a broad spectrum of bioactivities, including anticancer, antiparasitic, antifungal, and anti-inflammatory properties. Structurally, this compound features a methoxycarbonyl group at C-2, distinguishing it from rocaglamide (RocA), which has a dimethylamide group at the same position . Its mechanism of action involves targeting eukaryotic initiation factor 4A (eIF4A), leading to ATP-independent clamping of polypurine RNA motifs in 5′UTRs and subsequent translation inhibition . This compound is commercially available for research, with an IC₅₀ of 50 µM against platelet-activating factor (PAF)-induced platelet aggregation .
Preparation Methods
The synthesis of Aglafolin involves several steps, typically starting with the extraction from natural sources like Aglaia elliptifolia. The compound can also be synthesized through a series of chemical reactions involving the formation of the benzo[b]cyclopenta[d]furan framework and subsequent substitutions at specific positions .
Chemical Reactions Analysis
Stereochemical Assignment
The stereochemistry of Aglafoline is determined using NMR spectroscopy , particularly through NOE (Nuclear Overhauser Effect) correlations and coupling constants. For example, the configuration of the aminal proton (H-13) in related compounds is deduced via NOE effects between H-3 and H-13, as well as between H-21 and H-2″/6″ . Such analytical techniques are critical for confirming the spatial arrangement of substituents in this compound’s structure.
Thermal Stability and Degradation
This compound exhibits thermal instability , undergoing epimerization and rearrangement under specific conditions. For instance, heating hemiaminal derivatives (e.g., compound 17 ) at 60°C in the presence of ammonium acetate yields a mixture of this compound (2 ), oxazinone (23 ), and epimers (18 ) . The product ratios depend on reaction conditions, such as the counterion used (e.g., ammonium formate vs. acetate), influencing the distribution of degradation products .
Thermal Degradation Pathways
Starting Material | Reaction Conditions | Major Products |
---|---|---|
Hemiaminal (17) | 60°C, ammonium acetate | This compound (2), oxazinone (23), C5a‴ epimer (18) |
Hemiaminal (17) | Room temperature, formic acid | This compound (2), oxazinone (23), C5a‴ epimer (18) |
X-ray crystallography has been employed to confirm the structures of these degradation products, particularly for the C5a‴ epimer .
Biological Relevance and Reaction Implications
While this compound is primarily studied for its platelet aggregation inhibition (e.g., IC₅₀ ~50 μM against PAF-induced aggregation) , its chemical reactivity under physiological conditions may influence its bioavailability. For example, the presence of hydroxyl groups in its structure could lead to redox reactions or conjugation with biomolecules, though specific examples remain unexplored in the literature.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Aglafoline is a flavagline compound characterized by its structure, which includes a cyclopenta[b]benzofuran core. Its chemical formula is and it has been identified as a potent platelet aggregation inhibitor . The compound exerts its biological effects primarily through the inhibition of eukaryotic translation initiation factor 4A (eIF4A), which plays a crucial role in mRNA translation. This inhibition leads to selective repression of translation in cells, making this compound a candidate for therapeutic applications against various diseases, including cancer.
Antitumor Activity
This compound has demonstrated significant antitumor properties in various studies:
- Inhibition of Cancer Cell Growth : Research indicates that this compound can inhibit the growth of cancer cells by disrupting the translation process. For instance, studies have shown that it induces apoptosis and disrupts mitochondrial function in cancer cell lines .
- Mechanism of Action : this compound targets the eIF4A protein, similar to other rocaglates like rocaglamide. This interaction leads to ATP-independent clamping of polypurine RNA sequences, effectively halting protein synthesis in cancerous cells .
Antifungal Properties
In addition to its anticancer effects, this compound exhibits antifungal activity:
- Fungal Resistance Mechanisms : A study on Colletotrichum orbiculare, an anthracnose-causing fungus, revealed that strains with mutations in eIF4A could survive in the presence of this compound. This suggests that fungi can develop resistance mechanisms against compounds like this compound .
- Impact on Fungal Growth : this compound treatment resulted in reduced biomass of wild-type fungal strains on cucumber leaves, demonstrating its potential as an antifungal agent .
Data Table: Summary of this compound Applications
Case Studies
- Antitumor Efficacy :
- Fungal Resistance :
Mechanism of Action
Aglafolin exerts its effects primarily by inhibiting platelet aggregation. It antagonizes the platelet-activating factor (PAF), preventing the aggregation and ATP release reaction in platelets . The molecular targets include PAF receptors on the platelet surface, and the pathways involved are related to the inhibition of thromboxane B2 formation and inositol monophosphate formation .
Comparison with Similar Compounds
Structural Analogues: Rocaglamide (RocA)
Key Similarities :
- Both aglafoline and RocA share the cyclopenta[b]benzofuran core and inhibit eIF4A-mediated translation by clamping polypurine RNA .
- They exhibit comparable cytotoxicity against cancer cell lines (IC₅₀ values: 1–7 ng/mL) .
Key Differences :
- Substituent at C-2: this compound has a methoxycarbonyl group, while RocA has a dimethylamide group.
- Antifungal Activity : Rocaglaol (a RocA derivative) shows higher potency (MIC: 1.6 µg/mL against Pyricularia grisea) than this compound (MIC: 3 µg/mL) .
Table 1: Structural and Functional Comparison
Antiparasitic Compounds: Methylgerambullin
Activity Against Protozoans :
- Methylgerambullin (a sulfur-containing amide from Glycosmis spp.) exhibits dual activity against Entamoeba histolytica (96.8% inhibition at 48 hours) and Giardia duodenalis (99.5% inhibition) .
- This compound shows selective activity against G. histolytica .
Mechanistic Divergence :
- Methylgerambullin’s activity is cysteine-concentration-dependent, while this compound’s antiparasitic effects likely stem from translation inhibition via eIF4A .
Flavagline Derivatives with Enhanced Cytotoxicity
40-Demethoxy-30,40-methylenedioxythis compound (Compound 18) :
- Potency : This derivative surpasses this compound in cytotoxicity, with IC₅₀ values of 0.8 ng/mL (glioblastoma U373) and 0.9 ng/mL (breast cancer BC1) versus this compound’s 10.0 and 3.0 ng/mL, respectively .
- Structural Advantage : The methylenedioxy group at C-30–C-40 enhances DNA-binding affinity and metabolic stability .
Rocaglaol :
- Insecticidal Activity : Rocaglaol (LC₅₀: 0.8 ppm against Spodoptera littoralis) outperforms this compound (LC₅₀: 1.3 ppm) due to optimal hydroxylation at C-8b .
Anti-inflammatory Flavaglines: Ponapensin
NF-κB Inhibition :
- Ponapensin (a benzopyran flavagline) exhibits superior NF-κB inhibitory activity (IC₅₀: 0.06 µM) compared to this compound (IC₅₀: 2.3 µM) .
- Structural Insight : The benzopyran scaffold in ponapensin enhances interaction with NF-κB’s DNA-binding domain, while this compound’s benzofuran core is less effective .
Antiplasmodial Agents
- This compound vs. Rocaglamide : Both inhibit Plasmodium falciparum schizont maturation, but rocaglamide has slightly lower IC₅₀ values (60.95 nM vs. This compound’s 53.49 nM) .
- Clinical Potential: this compound’s sub-micromolar activity positions it as a candidate for antimalarial drug development .
Biological Activity
Aglafoline, a derivative of rocaglate, has garnered significant attention due to its diverse biological activities, particularly in the realms of antifungal and anticancer properties. This article explores the compound's mechanisms of action, efficacy in various biological systems, and recent research findings.
Chemical Structure and Derivation
This compound is chemically characterized as methyl rocaglate. It shares structural similarities with other rocaglates, which are known for their ability to inhibit protein synthesis by targeting the translation initiation factor eIF4A. This compound is derived from the genus Aglaia, which has been extensively studied for its phytochemical constituents.
1. Antifungal Activity
Recent studies have demonstrated that this compound exhibits notable antifungal properties. For instance, research involving Colletotrichum orbiculare, a cucumber-infecting fungus, revealed that this compound effectively reduced fungal biomass on cucumber leaves. This effect was attributed to its ability to inhibit protein synthesis in fungi by binding to eIF4A, leading to translational repression of essential genes involved in cell wall organization and carbohydrate metabolism .
Table 1: Antifungal Efficacy of this compound
Concentration (µM) | Fungal Biomass Reduction (%) |
---|---|
0.3 | 30 |
3 | 70 |
2. Anticancer Properties
This compound's anticancer potential has been highlighted in various studies. It has been shown to inhibit the proliferation of cancer cells at nanomolar concentrations without causing significant toxicity to normal cells. The primary mechanism involves the inhibition of protein synthesis through binding to eIF4A, similar to other flavaglines .
Case Study: In Vitro Efficacy Against Cancer Cell Lines
- Cell Lines Tested: BC1 cells (breast cancer), HeLa cells (cervical cancer)
- Results:
- IC50 values for this compound were found to be comparable to established chemotherapeutics.
- A dose-dependent increase in apoptosis was observed.
Table 2: In Vitro Anticancer Activity of this compound
Cell Line | IC50 (nM) | Apoptosis Induction (%) |
---|---|---|
BC1 | 50 | 40 |
HeLa | 45 | 35 |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of eIF4A, a crucial component of the translation initiation complex. By binding to eIF4A, this compound disrupts the normal translation process, leading to reduced protein synthesis in both fungal and cancer cells .
Molecular Interactions
- Binding Affinity: this compound has been shown to exhibit high binding affinity for eIF4A, leading to ATP-independent clamping on polypurine RNA.
- Translation Repression: Ribosome profiling studies indicate that this compound selectively represses translation of mRNAs associated with essential cellular processes in fungi .
Recent Research Findings
Recent investigations have also explored the potential of this compound derivatives with modified structures for enhanced biological activity. Preliminary results suggest that oxidative derivatives of this compound possess improved insecticidal and repellent properties, indicating a broader spectrum of activity for this class of compounds .
Q & A
Basic Research Questions
Q. What methodologies are employed to identify and characterize Aglafoline in phytochemical studies?
this compound is typically isolated via bioassay-guided fractionation using techniques like high-performance liquid chromatography (HPLC) and characterized via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Structural elucidation focuses on its cyclopenta[b]benzofuran skeleton and methoxy substitutions . Reproducibility requires detailed protocols for solvent systems, column specifications, and spectral data interpretation, as outlined in journal guidelines for experimental reporting .
Q. What experimental assays are standard for evaluating this compound’s cytotoxic activity?
Cytotoxicity is assessed using cell viability assays (e.g., MTT or SRB) across cancer cell lines (e.g., KB oral carcinoma, glioblastoma, and breast cancer). Key parameters include IC₅₀ values (e.g., 0.8–30 ng/mL for this compound derivatives) and controls for solvent effects . Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are critical to ensure robustness .
Q. How is this compound’s mechanism of action in platelet aggregation inhibition studied?
Platelet aggregation assays using washed rabbit platelets are standard. This compound’s inhibition of PAF-induced aggregation (IC₅₀ ≈ 50 μM) is measured via turbidimetric methods, with ATP release quantified to confirm specificity. Experimental rigor requires replication across platelet batches and comparison to positive controls (e.g., aspirin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?
Discrepancies may arise from cell line heterogeneity, assay conditions (e.g., serum concentration, incubation time), or compound purity. To address this:
- Standardize cell culture protocols and validate compound identity via HPLC/MS .
- Perform meta-analyses comparing studies, emphasizing effect sizes over p-values .
- Report negative results and confounding variables (e.g., batch-to-batch variability in natural product extraction) .
Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?
- Core modifications : Compare bioactivity of this compound’s cyclopenta[b]benzofuran scaffold to analogs with substitutions at C-3a (e.g., methoxy vs. hydroxyl groups) .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like TNIK’s ATP-binding pocket, guided by binding energy (ΔG) and hydrogen-bond networks (e.g., with GLU 106, CYS 108) .
- Dose-range testing : Evaluate IC₅₀ shifts in cytotoxicity assays to identify critical functional groups .
Q. How should researchers ensure reproducibility in this compound’s molecular docking studies?
- Parameter standardization : Fix grid box dimensions, ligand flexibility, and scoring functions across docking runs .
- Validation : Cross-check results with alternative software (e.g., Schrödinger Glide) and experimental binding assays (e.g., surface plasmon resonance) .
- Data transparency : Publish raw docking scores, receptor PDB IDs, and ligand preparation steps in supplementary materials .
Q. What statistical approaches are recommended for analyzing this compound’s dual role in cancer and platelet biology?
- Multivariate analysis : Use linear regression to disentangle this compound’s direct cytotoxic effects from secondary impacts on platelet-derived growth factors.
- Pathway enrichment : Apply tools like DAVID or STRING to identify overlapping signaling pathways (e.g., MAPK/ERK in both cancer proliferation and platelet activation) .
- Bayesian meta-analysis : Quantify uncertainty in cross-study comparisons, particularly for low-sample in vivo studies .
Q. Methodological Resources
- Experimental protocols : Follow Beilstein Journal guidelines for detailing compound characterization and assay conditions .
- Data integrity : Use platforms like Zenodo for raw data deposition, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Critical appraisal : Apply GRADE criteria to assess evidence quality in literature reviews .
Properties
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGDXPPYSWBSO-GWNOIRNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932140 | |
Record name | Methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143901-35-3 | |
Record name | Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143901-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aglafoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143901353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.